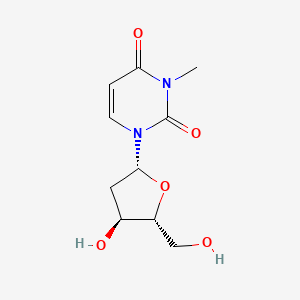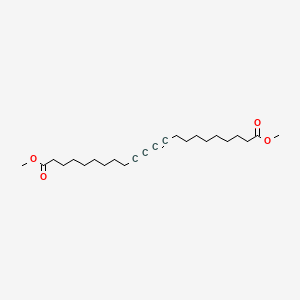![molecular formula C15H13N3O B1611731 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-84-8](/img/structure/B1611731.png)
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Descripción general
Descripción
“3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a chemical compound with the linear formula C15H13N3O . It is a versatile material for scientific research, suitable for various applications including drug discovery, organic synthesis, and material science.
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .Molecular Structure Analysis
The molecular structure of “3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is represented by the InChI code1S/C15H13N3O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,16H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of “3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is 251.29 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel oxadiazole derivatives have been a focal point of research due to their promising biological activities. Kavitha et al. (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds, aiming to develop novel biologically active compounds. These compounds were characterized by FT-IR, NMR, and mass spectral studies (Kavitha, Kannan, & Gnanavel, 2016). Similarly, Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for polymerizations (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).
Biological Activities and Applications
Oxadiazole derivatives have been extensively studied for their antidiabetic, anti-inflammatory, and anticancer activities. Kavitha et al. (2016) screened synthesized oxadiazole derivatives for these activities, showing promising results (Kavitha, Kannan, & Gnanavel, 2016). Maftei et al. (2013) synthesized natural product analogs bearing the oxadiazole moiety, which showed significant antitumor activity, highlighting the potential of these compounds in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Chemical Sensors and Materials Science
Oxadiazole derivatives also find applications in materials science, particularly in the development of chemical sensors and luminescent materials. Naik, Khazi, and Malimath (2018) investigated the fluorescence quenching of thiophene-substituted oxadiazole derivatives by aniline, aiming to develop novel fluorophores for aniline sensing (Naik, Khazi, & Malimath, 2018). The potential of oxadiazole derivatives in organic light-emitting diodes (OLEDs) and as electron-transporting materials has been explored by Shih et al. (2015), demonstrating their high efficiency and low roll-off in basic color devices (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Propiedades
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPARUHCFXJLAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589715 | |
| Record name | 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | |
CAS RN |
915922-84-8 | |
| Record name | 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)


![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)






